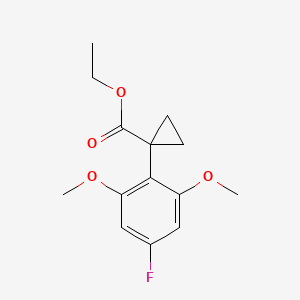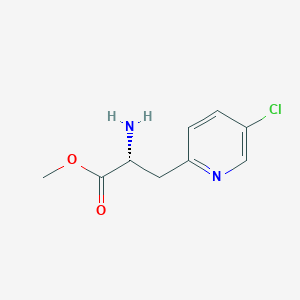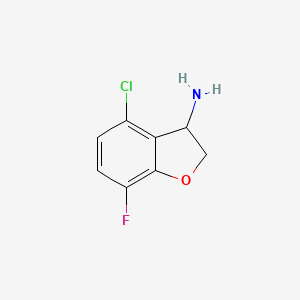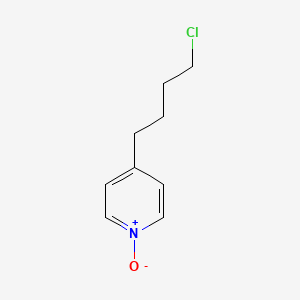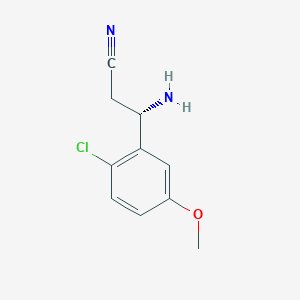
N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide typically involves the reaction of 6-chloro-3-oxo-2,3-dihydropyridazine with pivaloyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity .
化学反応の分析
Types of Reactions
N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can have different pharmacological properties .
科学的研究の応用
N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects .
類似化合物との比較
Similar Compounds
N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide: This compound has similar structural features and pharmacological activities.
Pyridazinone Derivatives: Various pyridazinone derivatives exhibit similar biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide is unique due to its specific substitution pattern and the presence of the pivalamide group, which can influence its pharmacokinetic and pharmacodynamic properties .
特性
分子式 |
C9H12ClN3O2 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
N-(3-chloro-6-oxo-1H-pyridazin-5-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)8(15)11-5-4-6(10)12-13-7(5)14/h4H,1-3H3,(H,13,14)(H,11,12,15) |
InChIキー |
KSZYWDVUGCMBDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=CC(=NNC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


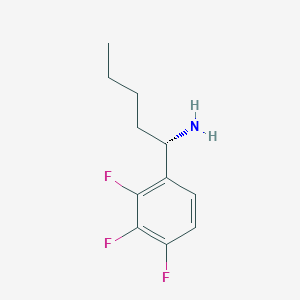

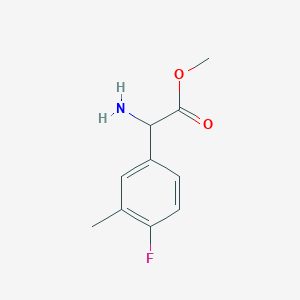
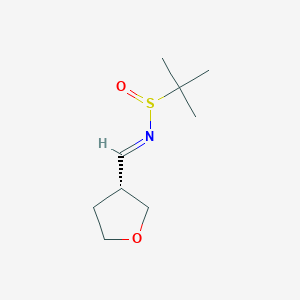
![8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)
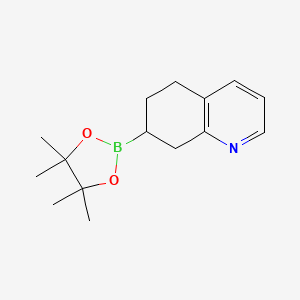
![6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13054763.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminopentanoate](/img/structure/B13054768.png)

